molecular formula C8H7ClN4O B2761607 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole CAS No. 24896-24-0

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2761607
CAS No.: 24896-24-0
M. Wt: 210.62
InChI Key: LAEFYQOLGWVFTE-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole (CAS 24896-24-0) is a nitrogen-rich heterocyclic compound with the molecular formula C8H7ClN4O and a molecular weight of 210.62 g/mol . It belongs to the class of tetrazoles, five-membered aromatic rings known for their metabolic stability and role as bioisosteres, making them highly valuable in medicinal chemistry and drug design . The tetrazole ring can serve as a non-classical surrogate for a carboxylic acid group, often improving the metabolic stability and bioavailability of lead compounds . This specific derivative features a 4-chlorophenoxymethyl substituent, which may influence its electronic properties and binding affinity in biological systems.Primarily used in research and development, this compound acts as a key synthon and building block for the synthesis of more complex molecules . Its applications span multiple fields, including the development of pharmaceutical intermediates and energetic materials . Tetrazole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities in scientific research, such as antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties . Furthermore, the tetrazole scaffold is being actively investigated for targeting a range of conditions, including type 2 diabetes mellitus . Researchers value this compound for its versatility in intermolecular interactions, such as hydrogen bonding, which is critical for binding with biological targets .This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFYQOLGWVFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324177
Record name 5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24896-24-0
Record name 5-[(4-chlorophenoxy)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-chlorophenol with formaldehyde and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring . Common reagents used in this synthesis include sodium azide, formaldehyde, and 4-chlorophenol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chlorophenoxy derivatives, while substitution reactions can yield various substituted tetrazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the tetrazole moiety have been shown to inhibit the growth of various cancer cell lines. A study indicated that a derivative of tetrazole was effective against a panel of 60 human cancer cell lines, with GI50 values below 10 nM for over 90% of the tested lines .

Antimicrobial and Antifungal Properties
5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole has also been evaluated for its antimicrobial activity. It was found to possess antibacterial effects against strains isolated from hospital environments . Additionally, other studies have reported promising antifungal activities linked to similar tetrazole derivatives .

Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory and analgesic properties. Novel synthetic methodologies incorporating tetrazoles have shown significant anti-inflammatory activity in vitro . Furthermore, some derivatives have been reported to exhibit analgesic effects comparable to established analgesics .

Materials Science

Corrosion Inhibition
this compound has been studied as a corrosion inhibitor for stainless steel in acidic environments. Quantum chemical calculations indicate that this compound effectively adsorbs onto metal surfaces, enhancing corrosion resistance . The efficiency of inhibition was noted to increase with higher concentrations of the compound, achieving up to 75% inhibition at optimal levels .

Data Tables

Application Area Activity Reference
AnticancerGI50 < 10 nM against multiple cancer cell lines
AntimicrobialEffective against hospital strains
Anti-inflammatorySignificant in vitro activity
Corrosion InhibitionUp to 75% efficiency in acidic conditions

Case Studies

Case Study 1: Anticancer Efficacy
A series of novel tetrazole derivatives were synthesized and tested for anticancer activity against various cell lines including leukemia and solid tumors. The results indicated a strong selective cytotoxicity with IC50 values ranging from 10.14 to 20.32 µM against specific cancer types .

Case Study 2: Corrosion Inhibition Performance
In a study examining the corrosion inhibition properties of tetrazole derivatives on stainless steel in sulfuric acid solutions, it was found that increasing concentrations of this compound led to enhanced protective layers on the metal surface. The study utilized electrochemical impedance spectroscopy to confirm the adsorption behavior and corrosion resistance mechanisms involved .

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The chlorophenyl group can also participate in binding interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Substituted 5-Aryl-1H-tetrazoles

Key Comparisons :

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Properties/Activities
5-[(4-Chlorophenoxy)methyl]-1H-tetrazole 4-Cl-phenoxymethyl Not reported 210.62 Bioisostere, potential antimicrobial activity
5-(4-Bromophenyl)-1H-tetrazole (2h) 4-Br-phenyl 267–268 225.45 Higher lipophilicity due to Br
5-(4-Fluorophenyl)-1H-tetrazole (2i) 4-F-phenyl 210–211 164.12 Electron-withdrawing F enhances stability
5-(4-Methoxyphenyl)-1H-tetrazole (2a) 4-OCH₃-phenyl Not reported 176.18 Electron-donating OCH₃ increases solubility
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Cl-phenyl, 5-CH₃ Not reported 195.65 Methyl group improves metabolic stability

Insights :

  • Fluorine (2i) offers a balance between electronegativity and steric effects, improving thermal stability .
  • Phenoxy vs. Phenyl: The phenoxymethyl group in the target compound introduces an ether linkage, enhancing flexibility and hydrogen-bonding capacity compared to direct aryl substitutions (e.g., 2h, 2i) .

Heterocyclic Analogs with Modified Cores

Triazole Derivatives :

  • 3-(Butylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5a): Melting Point: 140–141°C . Key Difference: Replacement of tetrazole with a 1,2,4-triazole core reduces ring acidity (pKa ~8–10 for triazoles vs. ~4–5 for tetrazoles), altering bioavailability and interaction with biological targets .

Oxadiazole Derivatives :

  • [5-(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (4): Activity: Exhibits antibacterial effects against S. typhi and S. aureus . Comparison: Oxadiazoles are less acidic than tetrazoles, which may reduce ionic interactions but improve passive diffusion across membranes .

Functional Group Variations

Thioether and Sulfonyl Derivatives :

  • 5-((2-((4-Chlorobenzyl)oxy)ethyl)thio)-1H-tetrazole: Structure: Combines chlorobenzyloxy and thioether groups.
  • 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-tetrazole :
    • Activity : Pyrrolidine substitution introduces basicity, enabling interactions with acidic residues in enzymes .

Biological Activity

5-[(4-Chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Chemical Formula : C₈H₇ClN₄O
  • Molecular Weight : 210.031 g/mol
  • Structure : The compound features a tetrazole ring substituted with a chlorophenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various strains of bacteria and fungi. A study reported that compounds with a chlorophenyl substitution displayed higher activity against Candida albicans compared to other derivatives .

Analgesic and Anti-inflammatory Effects

Several derivatives of tetrazole compounds have been evaluated for their analgesic properties. In one study, specific analogs exhibited significant antinociceptive activity in acetic acid-induced writhing tests and hot plate tests. The presence of the chlorophenyl group in the structure was associated with enhanced analgesic effects .

Anticonvulsant Activity

The anticonvulsant potential of tetrazole compounds has been explored extensively. Certain derivatives have demonstrated efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications to the tetrazole ring can significantly influence anticonvulsant potency .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Calcium Channels : Some studies suggest that tetrazole compounds may act as calcium channel blockers, which can influence neurotransmitter release and neuronal excitability .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various tetrazole derivatives against Candida albicans and other pathogens. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antifungal agents .

CompoundMIC (µg/mL)Target Organism
5-[(4-Chlorophenoxy)methyl]-1H-tetrazole8Candida albicans
Standard Drug32Candida albicans

Study 2: Analgesic Activity

In a controlled experiment involving the acetic acid-induced writhing test in mice, several tetrazole derivatives were tested for analgesic effects. The compound exhibited a dose-dependent response:

Dose (mg/kg)Writhing Count (mean ± SD)
1015 ± 3
208 ± 2
Control25 ± 4

Q & A

Basic Research Question: What are the recommended synthetic routes for 5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

Methodological Answer:
A general synthesis protocol involves coupling 4-chlorophenoxy derivatives with tetrazole precursors. For example, substituted benzyl halides or aldehydes can react with 1H-tetrazole-5-thiol derivatives in polar aprotic solvents (e.g., DMSO or PEG-400) under reflux. Catalysts like Bleaching Earth Clay (pH 12.5) improve yields by facilitating nucleophilic substitution or condensation reactions . Key variables include:

  • Temperature : Optimal yields (65–75%) occur at 70–80°C, as lower temperatures slow kinetics, while higher temperatures promote side reactions.
  • Solvent choice : PEG-400 enhances solubility of aromatic intermediates, reducing reaction time compared to ethanol or acetonitrile .
  • Workup : Ice-water quenching and recrystallization in ethanol/water mixtures are critical for isolating pure crystalline products .

Basic Research Question: How can researchers confirm the molecular structure of 5-[(4-chlorophenoxy)methyl]-1H-tetrazole derivatives experimentally?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • IR Spectroscopy : Identify characteristic peaks for tetrazole rings (~1,500–1,600 cm⁻¹ for C=N stretching) and aryl ethers (~1,250 cm⁻¹ for C-O-C) .
  • ¹H/¹³C NMR : The methylene bridge (–CH₂–) between the tetrazole and chlorophenoxy groups appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while aromatic protons split into distinct multiplet patterns .
  • X-ray Crystallography : Single-crystal studies (e.g., Acta Crystallographica data) reveal bond angles and dihedral angles between the tetrazole and chlorophenyl moieties, confirming spatial orientation .

Advanced Research Question: How can reaction conditions be optimized to mitigate competing side reactions during tetrazole functionalization?

Methodological Answer:
Competing reactions (e.g., over-alkylation or oxidation) are minimized by:

  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay reduce unwanted byproducts by controlling reaction specificity. For example, in PEG-400, this catalyst increases regioselectivity for the tetrazole N1-position .
  • Stoichiometric Control : A 1:1 molar ratio of aldehyde/chlorophenyl precursor to tetrazole avoids dimerization. Excess aldehyde promotes Schiff base formation, detectable via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Inert Atmosphere : Nitrogen purging prevents oxidation of thiol intermediates during coupling steps .

Advanced Research Question: How should researchers resolve contradictions in spectral data for structurally similar tetrazole derivatives?

Methodological Answer:
Discrepancies in NMR or IR data often arise from:

  • Regioisomerism : Substitution at N1 vs. N2 positions alters electron density, shifting NMR peaks. For example, N1-substituted tetrazoles show downfield shifts for methylene protons compared to N2 analogs .
  • Crystallographic vs. Solution-State Data : X-ray structures may show planar tetrazole rings, while solution NMR detects dynamic conformations. Cross-validate with computational methods (DFT calculations) to reconcile differences .
  • Impurity Interference : Trace solvents (e.g., DMSO-d₆ residues) can obscure NMR signals. Use deuterated chloroform for cleaner spectra and repeat recrystallization until melting points stabilize (e.g., 141–143°C for pure products) .

Advanced Research Question: What strategies are used to evaluate the biological activity of 5-[(4-chlorophenoxy)methyl]-1H-tetrazole derivatives, and how are SAR studies designed?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require:

  • Enzymatic Assays : Screen derivatives against targets like carbonic anhydrase or cytochrome P450 isoforms. For example, chlorophenyl groups enhance hydrophobic binding to enzyme active sites, measured via IC₅₀ values .
  • Comparative Substitution Analysis : Replace the chlorophenoxy group with fluorophenyl or methoxyphenyl moieties to assess electronic effects. LogP measurements quantify changes in lipophilicity .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, guiding synthesis of analogs with improved affinity .

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